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1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

Catalog No.
S12926415
CAS No.
M.F
C19H18F3N
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylide...

Product Name

1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

IUPAC Name

1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine

Molecular Formula

C19H18F3N

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C19H18F3N/c20-18-8-6-15(7-9-18)12-17-10-11-23(14-19(17,21)22)13-16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2

InChI Key

RNZNVIVATGRFME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=CC2=CC=C(C=C2)F)(F)F)CC3=CC=CC=C3

1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine is a synthetic organic compound categorized under piperidine derivatives. Its molecular structure is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring and a benzylidene group attached to the nitrogen atom of the piperidine. This unique arrangement not only influences its chemical behavior but also enhances its potential biological activity, making it a subject of interest in medicinal chemistry and related fields.

Due to its functional groups:

  • Oxidation: This process involves the introduction of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by halogenation agents like N-bromosuccinimide.

The outcomes of these reactions depend on specific conditions and reagents used, leading to various products such as ketones, alcohols, and amines.

The biological activity of 1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, which may lead to significant pharmacological effects. Research indicates that compounds with similar structural features often exhibit promising activities in areas such as analgesia, anti-inflammatory responses, and potential anticancer properties.

  • Suzuki–Miyaura Coupling: A widely used transition metal-catalyzed reaction that forms carbon–carbon bonds under mild conditions.
  • Prins Fluorination Cyclizations: Utilizing BF3·OEt2 as a Lewis acid to generate fluorinated products, often enhanced through microwave conditions for better yields.

These methods are optimized based on factors like cost-effectiveness and desired purity for both laboratory and industrial applications .

The applications of 1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine span various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it is explored for developing new pharmaceuticals.
  • Materials Science: The unique chemical properties allow for applications in creating advanced materials with specific functionalities.

Research continues to explore its utility in drug development and other innovative applications.

Interaction studies focus on how 1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine interacts with biological macromolecules. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound binds to specific receptors or enzymes.
  • In Vitro Assays: To evaluate the biological effects and mechanisms of action.

Such studies help elucidate the compound's pharmacodynamics and pharmacokinetics, paving the way for potential therapeutic uses .

Several compounds share structural similarities with 1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine. Here are some notable examples:

Compound NameSimilarityUnique Features
1-Benzyl-3-methylpiperidin-4-one1.00Lacks fluorine substitutions
1-Benzyl-3,3-dimethylpiperidin-4-one1.00Contains dimethyl groups instead of difluoro
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one0.95Different bicyclic structure
1-Benzyl-3-phenylpiperidin-4-one0.89Phenyl group instead of fluorinated substituents
(3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one1.00Dimethyl groups at different positions

These comparisons highlight the uniqueness of 1-benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine due to its specific fluorination pattern and piperidine structure, which may confer distinct biological properties compared to its analogs .

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

317.13913406 g/mol

Monoisotopic Mass

317.13913406 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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